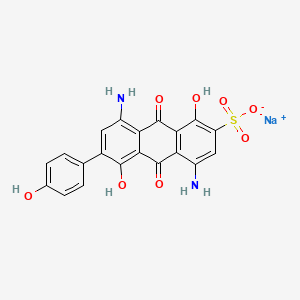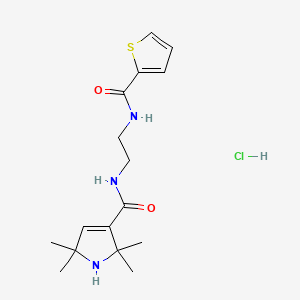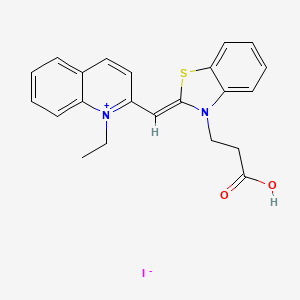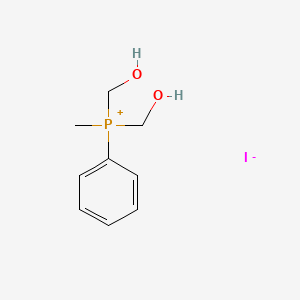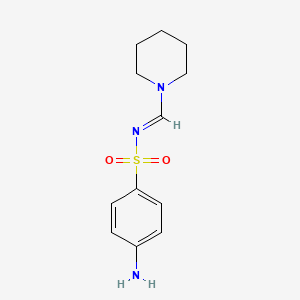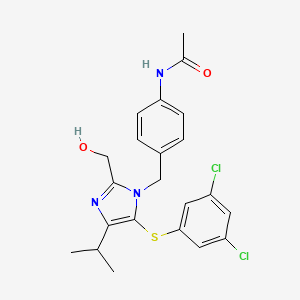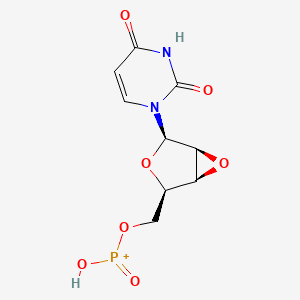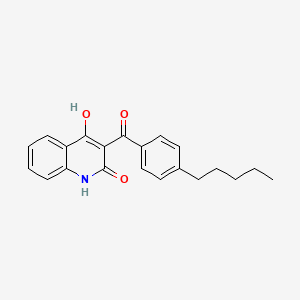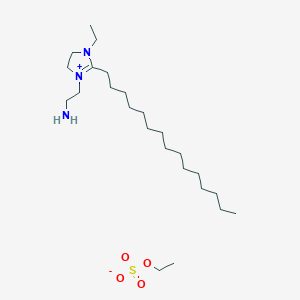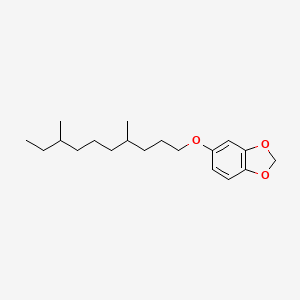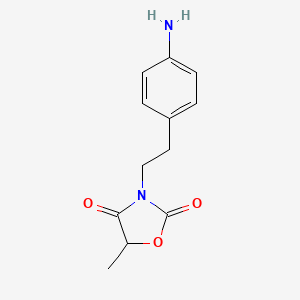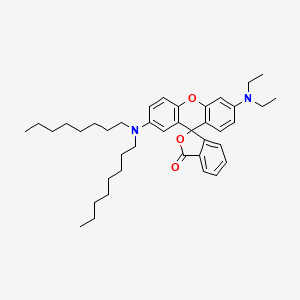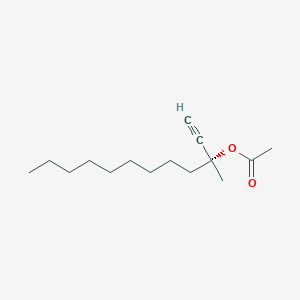
1-Dodecyn-3-ol, 3-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyn-3-ol, 3-methyl-, acetate is an organic compound with the molecular formula C15H26O2. It is a derivative of 1-dodecyn-3-ol, where the hydroxyl group is acetylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecyn-3-ol, 3-methyl-, acetate typically involves the acetylation of 1-dodecyn-3-ol. This can be achieved through the reaction of 1-dodecyn-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecyn-3-ol, 3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Dodecyn-3-ol, 3-methyl-, acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-dodecyn-3-ol, 3-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecyn-3-ol, 3,7,11-trimethyl-, acetate: Similar structure but with additional methyl groups.
3-Methyl-1-dodecyn-3-ol: The parent compound without the acetate group
Uniqueness
1-Dodecyn-3-ol, 3-methyl-, acetate is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
72152-85-3 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(3R)-3-methyldodec-1-yn-3-yl] acetate |
InChI |
InChI=1S/C15H26O2/c1-5-7-8-9-10-11-12-13-15(4,6-2)17-14(3)16/h2H,5,7-13H2,1,3-4H3/t15-/m0/s1 |
Clave InChI |
RPFHIWFUNZNYNJ-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCC[C@](C)(C#C)OC(=O)C |
SMILES canónico |
CCCCCCCCCC(C)(C#C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


